molecular formula C15H18BNO2 B14083255 (2-(4-(tert-Butyl)phenyl)pyridin-4-yl)boronic acid

(2-(4-(tert-Butyl)phenyl)pyridin-4-yl)boronic acid

Cat. No.: B14083255
M. Wt: 255.12 g/mol
InChI Key: UCFRZZRMTUUHSL-UHFFFAOYSA-N
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Description

(2-(4-(tert-Butyl)phenyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-(tert-Butyl)phenyl)pyridin-4-yl)boronic acid typically involves the reaction of 2-(4-(tert-butyl)phenyl)pyridine with a boron-containing reagent. One common method is the use of boronic esters as intermediates, which are then hydrolyzed to yield the boronic acid . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18BNO2

Molecular Weight

255.12 g/mol

IUPAC Name

[2-(4-tert-butylphenyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C15H18BNO2/c1-15(2,3)12-6-4-11(5-7-12)14-10-13(16(18)19)8-9-17-14/h4-10,18-19H,1-3H3

InChI Key

UCFRZZRMTUUHSL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C2=CC=C(C=C2)C(C)(C)C)(O)O

Origin of Product

United States

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